Famprofazone Famprofazone Famprofazone belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Famprofazone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, famprofazone is primarily located in the membrane (predicted from logP).
1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-yl-3-pyrazolone is a member of pyrazoles and a ring assembly.
Brand Name: Vulcanchem
CAS No.: 22881-35-2
VCID: VC0527748
InChI: InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3
SMILES: CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3
Molecular Formula: C24H31N3O
Molecular Weight: 377.5 g/mol

Famprofazone

CAS No.: 22881-35-2

Inhibitors

VCID: VC0527748

Molecular Formula: C24H31N3O

Molecular Weight: 377.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Famprofazone - 22881-35-2

CAS No. 22881-35-2
Product Name Famprofazone
Molecular Formula C24H31N3O
Molecular Weight 377.5 g/mol
IUPAC Name 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one
Standard InChI InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3
Standard InChIKey GNUXVOXXWGNPIV-UHFFFAOYSA-N
SMILES CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3
Canonical SMILES CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3
Appearance Solid powder
Description Famprofazone belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Famprofazone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, famprofazone is primarily located in the membrane (predicted from logP).
1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-yl-3-pyrazolone is a member of pyrazoles and a ring assembly.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-isopropyl-2-methyl-3-(N-methyl-N-(alpha-methylphenylethyl)aminomethyl)-1-phenyl-3-pyrazolin-5-one
famprofazone
famprofazone hydrochloride
Reference 1: Chan KH, Hsu MC, Tseng CY, Chu WL. Famprofazone use can be misinterpreted as methamphetamine abuse. J Anal Toxicol. 2010 Jul-Aug;34(6):347-53. PubMed PMID: 20663288.
2: Oh ES, Hong SK, Kang GI. Plasma and urinary concentrations of methamphetamine after oral administration of famprofazone to man. Xenobiotica. 1992 Mar;22(3):377-84. PubMed PMID: 1496827.
3: Greenhill B, Valtier S, Cody JT. Metabolic profile of amphetamine and methamphetamine following administration of the drug famprofazone. J Anal Toxicol. 2003 Oct;27(7):479-84. PubMed PMID: 14607003.
4: Shin HS. Stereoselective metabolism of famprofazone in humans: N-dealkylation and beta- and p-hydroxylation. Chirality. 1997;9(1):52-8. PubMed PMID: 9094203.
5: Cody JT. Enantiomeric composition of amphetamine and methamphetamine derived from the precursor compound famprofazone. Forensic Sci Int. 1996 Jul 12;80(3):189-99. PubMed PMID: 8682419.
6: Tseng YL, Lin CT, Wang SM, Liu RH. Famprofazone as the source of methamphetamine and amphetamine in urine specimen collected during sport competition. J Forensic Sci. 2007 Mar;52(2):479-86. PubMed PMID: 17316255.
7: Rodriguez AT, Valtier S, Cody JT. Metabolic profile of famprofazone following multidose administration. J Anal Toxicol. 2004 Sep;28(6):432-8. PubMed PMID: 15516292.
8: Shin HS, Park BB, Choi SN, Oh JJ, Hong CP, Ryu H. Identification of new urinary metabolites of famprofazone in humans. J Anal Toxicol. 1998 Jan-Feb;22(1):55-60. PubMed PMID: 9491970.
9: Neugebauer M, Khedr A, el-Rabbat N, el-Kommos M, Saleh G. Stereoselective metabolic study of famprofazone. Biomed Chromatogr. 1997 Nov-Dec;11(6):356-61. PubMed PMID: 9413615.
10: Shin HS, Park JS, Park PB, Yun SJ. Detection and identification of famprofazone and its metabolite in human urine. J Chromatogr B Biomed Appl. 1994 Nov 18;661(2):255-61. PubMed PMID: 7894665.
11: Yoo Y, Chung H, Choi H. Urinary methamphetamine concentration following famprofazone administration. J Anal Toxicol. 1994 Sep;18(5):265-8. PubMed PMID: 7990444.
12: Musshoff F, Kraemer T. Identification of famprofazone ingestion. Int J Legal Med. 1998;111(6):305-8. PubMed PMID: 9826089.
13: Neugebauer M. Some new urinary metabolites of famprofazone and morazone in man. J Pharm Biomed Anal. 1984;2(1):53-60. PubMed PMID: 16867765.
14: Lee SC, Kim YG, Ryu DM, Lee BS. [Clinical evaluation of Famprofazone (Apagan, liquid type) in oral surgery]. Taehan Chikkwa Uisa Hyophoe Chi. 1987 Aug;25(8):769-73. Korean. PubMed PMID: 3506950.
15: Musshoff F. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine. Drug Metab Rev. 2000 Feb;32(1):15-44. Review. PubMed PMID: 10711406.
16: Cody JD. Metabolic Precursors to Amphetamine and Methamphetamine. Forensic Sci Rev. 1993 Dec;5(2):109-27. Review. PubMed PMID: 26270078.
17: Cody JT. Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results. J Occup Environ Med. 2002 May;44(5):435-50. Review. PubMed PMID: 12024689.
18: Kraemer T, Maurer HH. Toxicokinetics of amphetamines: metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Ther Drug Monit. 2002 Apr;24(2):277-89. Review. PubMed PMID: 11897973.
PubChem Compound 3326
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator